molecular formula C17H24BrN3O B4421822 N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide

N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide

Cat. No. B4421822
M. Wt: 366.3 g/mol
InChI Key: MWRGHIJZUWQKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess a unique mechanism of action, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide acts as a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, this compound modulates the release of various neurotransmitters, leading to its anxiolytic and antidepressant effects. Additionally, this compound has been found to modulate the activity of various ion channels and may have a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Furthermore, this compound has been shown to increase the activity of various antioxidant enzymes, suggesting its potential use in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the 5-HT1B receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Furthermore, this compound has been extensively studied, and its synthesis method is well-established, making it readily available for use in experiments.
However, there are also some limitations to the use of this compound in lab experiments. Its effects may vary depending on the species and strain of animals used, and its pharmacokinetic properties may differ between species. Additionally, this compound may have off-target effects that could confound the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide. One potential area of research is the development of more potent and selective 5-HT1B antagonists based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various physiological and pathological processes. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of various diseases.

Scientific Research Applications

N-(4-bromophenyl)-4-cyclohexyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including anxiety, depression, and neurodegenerative disorders. It has been found to exhibit anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of these disorders. Furthermore, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-bromophenyl)-4-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRGHIJZUWQKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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